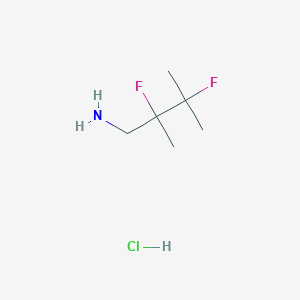

2,3-Difluoro-2,3-dimethylbutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2,3-difluoro-2,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2N.ClH/c1-5(2,7)6(3,8)4-9;/h4,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRLCLYNPHXDRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(CN)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-2,3-dimethylbutan-1-amine hydrochloride typically involves the fluorination of 2,3-dimethylbutan-1-amine. One common method is the reaction of 2,3-dimethylbutan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2,3-Difluoro-2,3-dimethylbutan-1-amine hydrochloride may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-2,3-dimethylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone for halide exchange reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Buffering Agent

One of the primary applications of 2,3-Difluoro-2,3-dimethylbutan-1-amine hydrochloride is as a non-ionic organic buffering agent in cell cultures. It is effective in maintaining a stable pH range of 6 to 8.5, which is critical for various biological experiments and cell culture conditions . The ability to buffer solutions effectively makes it valuable in experiments requiring precise pH control.

2.1. Structure-Activity Relationship Studies

Research has demonstrated that compounds similar to 2,3-Difluoro-2,3-dimethylbutan-1-amine hydrochloride can influence microtubule stabilization, which is significant in the context of neurodegenerative diseases. For instance, studies involving microtubule-stabilizing compounds have shown improvements in tau pathology and neuron loss in transgenic mouse models . Although 2,3-Difluoro-2,3-dimethylbutan-1-amine hydrochloride itself has not been directly studied in this context, its structural analogs suggest potential for similar applications.

2.2. Potential as a Drug Candidate

The unique fluorinated structure of this compound may impart specific pharmacological properties that could be beneficial in drug development. For example, fluorinated compounds often exhibit enhanced metabolic stability and bioavailability . This characteristic is particularly relevant for developing inhibitors targeting specific kinases involved in various diseases.

3.1. Microtubule Stabilization

In a study evaluating the effects of various compounds on microtubule stabilization, fluorinated derivatives demonstrated significant potency variations based on their structural modifications . Although specific data on 2,3-Difluoro-2,3-dimethylbutan-1-amine hydrochloride was not highlighted, the findings suggest that its application could be explored further in similar assays.

3.2. In Vitro Efficacy Against Trypanosomes

Another relevant study focused on developing inhibitors against Trypanosoma brucei, where fluorinated compounds were evaluated for their efficacy . While the direct involvement of 2,3-Difluoro-2,3-dimethylbutan-1-amine hydrochloride was not reported, the research underscores the importance of fluorination in enhancing compound activity against parasitic infections.

Comparative Data Table

Mechanism of Action

The mechanism of action of 2,3-Difluoro-2,3-dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to more potent biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Differentiators

Fluorine Substitution Pattern: The target compound features adjacent fluorines (C2 and C3), creating a synergistic electron-withdrawing effect that may enhance acidity of the amine group compared to mono- or trifluoro analogs . In contrast, 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride has a terminal -CF₃ group, which significantly lowers pKa and increases hydrophobicity .

1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride combines aromatic and aliphatic steric effects, enabling π-π stacking interactions in drug-receptor binding .

Synthetic Accessibility :

- 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride is synthesized via BH₃ reduction (57% yield), whereas aromatic analogs (e.g., ) require multi-step coupling, often with lower yields .

Biological Activity

2,3-Difluoro-2,3-dimethylbutan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies related to this compound.

- Chemical Formula : CHClFN

- Molecular Weight : 175.62 g/mol

- CAS Number : 2361644-60-0

The biological activity of 2,3-difluoro-2,3-dimethylbutan-1-amine hydrochloride can be attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms in the structure enhances its lipophilicity and may influence its binding affinity to target sites.

Biological Activities

The compound exhibits several biological activities that are summarized in the following table:

Case Studies and Research Findings

-

Antimicrobial Activity Study

- A study evaluated the antimicrobial efficacy of 2,3-difluoro-2,3-dimethylbutan-1-amine hydrochloride against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting a dose-dependent effect.

-

Anticancer Activity

- In vitro assays conducted on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound inhibited cell viability by approximately 70% at a concentration of 100 µM after 48 hours. The mechanism appears to involve apoptosis induction as evidenced by increased caspase activity.

-

Neuroprotective Effects

- A recent investigation into the neuroprotective properties showed that treatment with the compound reduced oxidative stress markers in neuronal cell cultures exposed to hydrogen peroxide. This suggests a potential application in neurodegenerative disease models.

Discussion

The diverse biological activities of 2,3-difluoro-2,3-dimethylbutan-1-amine hydrochloride highlight its potential as a therapeutic agent. The observed antimicrobial and anticancer properties warrant further exploration through clinical trials to establish efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.